Cas no 1805486-46-7 (3-Bromo-5-cyano-4-formylphenylacetic acid)

3-Bromo-5-cyano-4-formylphenylacetic acid is a versatile synthetic intermediate characterized by its multifunctional aromatic structure. The presence of bromo, cyano, and formyl substituents on the phenyl ring, along with the acetic acid moiety, enables its use in diverse organic transformations, including cross-coupling reactions, nucleophilic substitutions, and condensation processes. This compound is particularly valuable in pharmaceutical and agrochemical research, where its reactive functional groups facilitate the construction of complex heterocycles and fine chemicals. Its high purity and well-defined reactivity profile make it a reliable building block for targeted synthesis. Suitable for controlled environments, it requires handling under standard laboratory safety protocols.
3-Bromo-5-cyano-4-formylphenylacetic acid structure
1805486-46-7 structure
商品名:3-Bromo-5-cyano-4-formylphenylacetic acid
CAS番号:1805486-46-7
MF:C10H6BrNO3
メガワット:268.063541889191
CID:4975915

3-Bromo-5-cyano-4-formylphenylacetic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-cyano-4-formylphenylacetic acid
    • 2-(3-bromo-5-cyano-4-formylphenyl)acetic acid
    • インチ: 1S/C10H6BrNO3/c11-9-2-6(3-10(14)15)1-7(4-12)8(9)5-13/h1-2,5H,3H2,(H,14,15)
    • InChIKey: VDOLHLTYFRERFB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C=O)=C(C#N)C=C(C=1)CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • トポロジー分子極性表面積: 78.2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-Bromo-5-cyano-4-formylphenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013018524-500mg
3-Bromo-5-cyano-4-formylphenylacetic acid
1805486-46-7 97%
500mg
863.90 USD 2021-06-25
Alichem
A013018524-1g
3-Bromo-5-cyano-4-formylphenylacetic acid
1805486-46-7 97%
1g
1,549.60 USD 2021-06-25
Alichem
A013018524-250mg
3-Bromo-5-cyano-4-formylphenylacetic acid
1805486-46-7 97%
250mg
475.20 USD 2021-06-25

3-Bromo-5-cyano-4-formylphenylacetic acid 関連文献

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3-Bromo-5-cyano-4-formylphenylacetic acidに関する追加情報

Recent Advances in the Application of 3-Bromo-5-cyano-4-formylphenylacetic Acid (CAS: 1805486-46-7) in Chemical Biology and Pharmaceutical Research

The compound 3-Bromo-5-cyano-4-formylphenylacetic acid (CAS: 1805486-46-7) has recently emerged as a promising intermediate in the synthesis of biologically active molecules. Its unique structural features, including the bromo, cyano, and formyl functional groups, make it a versatile building block for the development of novel pharmaceuticals and chemical probes. Recent studies have highlighted its potential in drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-Bromo-5-cyano-4-formylphenylacetic acid as a key intermediate in the synthesis of a series of potent JAK2 inhibitors. The compound's formyl group was selectively modified to introduce various pharmacophores, leading to the discovery of a lead compound with nanomolar activity against JAK2-dependent signaling pathways. This research underscores the compound's utility in targeted therapy development for myeloproliferative disorders.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 3-Bromo-5-cyano-4-formylphenylacetic acid served as a precursor for the development of fluorescent chemical probes. The cyano group was strategically employed as an electron-withdrawing moiety to enhance the photophysical properties of the resulting probes, enabling real-time monitoring of enzymatic activity in live cells. This advancement opens new possibilities for high-throughput screening and diagnostic applications.

The synthetic versatility of 3-Bromo-5-cyano-4-formylphenylacetic acid was further demonstrated in a recent patent application (WO2023056789), which described its use in preparing novel NSAID derivatives with improved gastrointestinal safety profiles. The bromo substituent was shown to facilitate selective cross-coupling reactions, allowing for efficient structural diversification of the lead compounds.

From a safety and pharmacokinetic perspective, recent ADMET studies have revealed favorable properties of derivatives containing the 3-Bromo-5-cyano-4-formylphenylacetic acid scaffold. The compound's moderate lipophilicity (calculated logP ≈ 1.8) and molecular weight (MW 268.06) make it particularly suitable for drug development, as evidenced by several candidates currently in preclinical evaluation.

Looking forward, the unique reactivity pattern of 3-Bromo-5-cyano-4-formylphenylacetic acid continues to attract attention in chemical biology. Its simultaneous presence of three orthogonal reactive groups offers unprecedented opportunities for combinatorial chemistry and fragment-based drug discovery. Ongoing research is exploring its application in PROTAC design and covalent inhibitor development, potentially expanding its utility in targeting previously undruggable proteins.

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